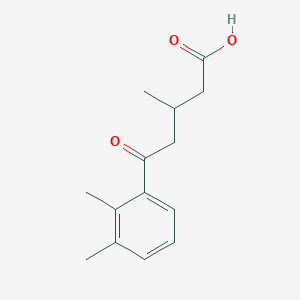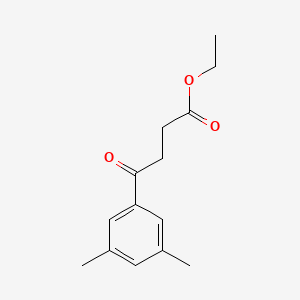
Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance and any distinctive odors or tastes.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process. The yield and purity of the product are also typically reported.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. The bond lengths, bond angles, and connectivity of atoms in the molecule are determined.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, reactivity, and redox potential, are also studied.Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Analysis :
- The crystal structure of a derivative, ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, was determined, highlighting the importance of ethyl 4-oxobutyrate derivatives in structural chemistry (Gelli et al., 1994).
Asymmetric Synthesis :
- Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was synthesized using asymmetric aldol reaction, demonstrating the compound's potential in stereochemical synthesis (Wang Jin-ji, 2014).
Biosynthesis Studies :
- Ethyl 4-oxobutyrate was used in biosynthesis experiments related to sherry production, underlining its role in understanding biochemical pathways in fermentation processes (Fagan et al., 1981).
Novel Derivative Synthesis :
- Various studies focused on synthesizing novel derivatives of ethyl 4-oxobutyrate for potential applications in medicinal chemistry and material science (Naveen et al., 2021).
Pharmaceutical Research :
- Ethyl 4-oxobutyrate derivatives have been explored for their potential anti-HIV-1 activity, highlighting the compound's significance in drug development (Danel et al., 1996).
Organic Chemistry and Catalysis :
- The compound has been used in studies related to enantioselective hydrogenation, an important process in organic synthesis and catalysis (Starodubtseva et al., 2004).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining the compound’s LD50 (the dose that is lethal to 50% of a population), its potential for causing cancer (carcinogenicity), and its effects on reproduction.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new synthetic routes that could be developed.
I hope this general outline is helpful. If you have a specific compound or topic in mind, feel free to ask! I’m here to help.
Propiedades
IUPAC Name |
ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)6-5-13(15)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMNAZDTNBMZSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645555 |
Source


|
| Record name | Ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate | |
CAS RN |
898751-69-4 |
Source


|
| Record name | Ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

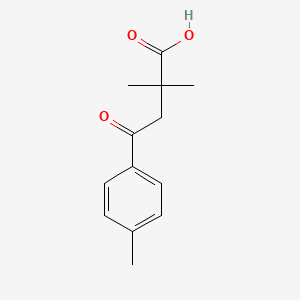
![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)
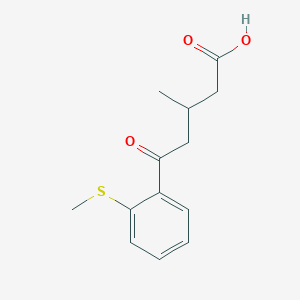
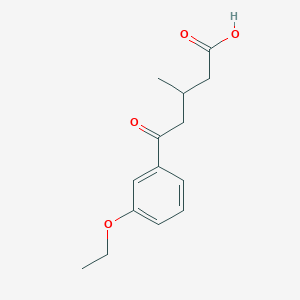
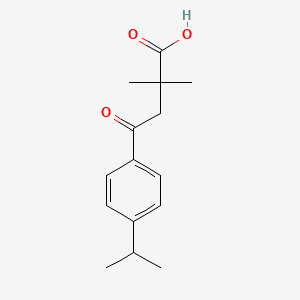
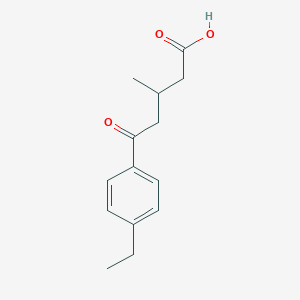
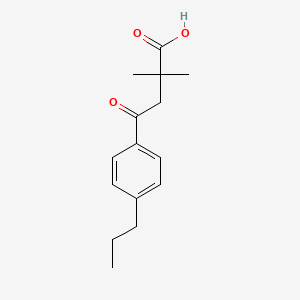
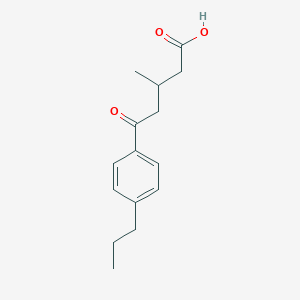
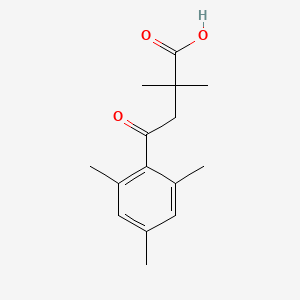
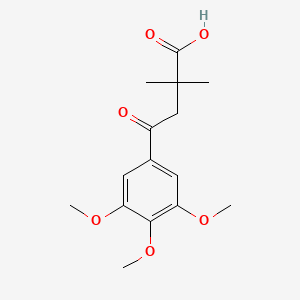
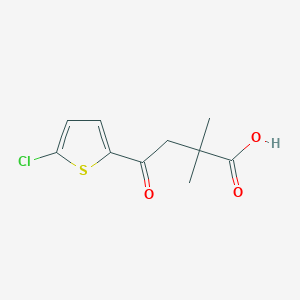
![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)
![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)
